1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene
Description
Structural Features of 1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene: A Paradigmatic Example of a Bromoaryl Decenyl Ether
The chemical structure of this compound is a prime illustration of a multifunctional molecule. It is composed of three key components:
A Brominated Phenyl Ring: The bromine atom on the aromatic ring serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds.
An Ether Linkage: The ether bond connects the aromatic ring to the decenyl chain. While generally stable, this linkage can influence the electronic properties of the aromatic ring.
A Terminal Alkene: The dec-9-en-1-yl chain possesses a terminal double bond, which is a reactive site for various addition reactions, including hydrogenation, halogenation, and epoxidation.
This trifecta of functional groups allows for a diverse array of chemical modifications, making it a valuable substrate for synthetic exploration.
Table 1: Key Structural Features of this compound
| Feature | Description | Potential Reactivity |
| Bromoaryl Group | A bromine atom attached to a benzene (B151609) ring. | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution. |
| Ether Linkage | An oxygen atom connecting the aryl group and the alkyl chain. | Generally stable, but can be cleaved under harsh conditions. |
| Terminal Alkene | A carbon-carbon double bond at the end of the decenyl chain. | Addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation), polymerization. |
Overview of Key Research Areas and Methodological Approaches for Aryl Ethers and Unsaturated Systems
The study of aryl ethers and unsaturated systems is a cornerstone of organic chemistry. Key research areas include the development of new synthetic methodologies for their preparation and the exploration of their reactivity in various chemical transformations.
The synthesis of aryl ethers is often accomplished through classical methods like the Williamson ether synthesis and the Ullmann condensation . The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. In the context of this compound, this would likely involve the reaction of 4-bromophenol (B116583) with a 10-halo-1-decene. The Ullmann condensation, on the other hand, typically involves the copper-catalyzed reaction of an aryl halide with an alcohol. wikipedia.org Modern variations of these methods often employ palladium or other transition metal catalysts to achieve higher yields and milder reaction conditions.
The reactivity of the terminal alkene is another major area of investigation. Methodologies such as catalytic hydrogenation allow for the selective saturation of the double bond. Electrophilic additions, including halogenation and hydrohalogenation, provide routes to functionalize the alkyl chain. Furthermore, the terminal alkene can participate in polymerization reactions, opening avenues for the creation of novel polymeric materials.
The bromoaryl moiety is a gateway to a vast array of cross-coupling reactions. These palladium-catalyzed reactions have revolutionized organic synthesis by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The ability to selectively react the bromoaryl group in the presence of the terminal alkene, or vice versa, highlights the synthetic potential of this compound as a multifunctional building block.
Structure
2D Structure
3D Structure
Properties
CAS No. |
167024-28-4 |
|---|---|
Molecular Formula |
C16H23BrO |
Molecular Weight |
311.26 g/mol |
IUPAC Name |
1-bromo-4-dec-9-enoxybenzene |
InChI |
InChI=1S/C16H23BrO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h2,10-13H,1,3-9,14H2 |
InChI Key |
SEXAVKUTTAXFEG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCOC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Reactivity and Advanced Chemical Transformations of 1 Bromo 4 Dec 9 En 1 Yl Oxy Benzene
Reactions Involving the Aromatic Bromine Moiety
The bromine atom attached to the benzene (B151609) ring is a key functional group that enables a wide range of carbon-carbon bond-forming reactions. These transformations are fundamental in modern organic chemistry for the synthesis of biaryls, vinyl arenes, and aryl alkynes.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules. wikipedia.org The aryl bromide functionality of 1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene makes it an excellent substrate for these reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. organic-chemistry.orgyoutube.comyoutube.comyoutube.com This reaction is widely used due to its mild conditions, tolerance of a variety of functional groups, and the commercial availability and low toxicity of boronic acids. organic-chemistry.org
A prime example of the application of this compound in a Suzuki-Miyaura coupling is in the synthesis of liquid crystalline materials. Specifically, it can be coupled with (4-cyanophenyl)boronic acid to produce 4'-[(dec-9-en-1-yl)oxy]-[1,1'-biphenyl]-4-carbonitrile. This reaction showcases the formation of a new aryl-aryl bond. The general conditions for such a reaction typically involve a palladium catalyst, a base, and a suitable solvent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference |
| This compound | (4-cyanophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4'-[(dec-9-en-1-yl)oxy]-[1,1'-biphenyl]-4-carbonitrile | prepchem.comnih.gov |
This table is illustrative and based on typical conditions for Suzuki-Miyaura couplings of similar aryl bromides.
The reaction mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency. arkat-usa.orgnih.gov
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgyoutube.com This reaction is a powerful tool for the synthesis of substituted alkenes. nih.govdiva-portal.org For this compound, the terminal double bond in the decenyloxy chain could potentially undergo intramolecular cyclization under certain Heck conditions, but the primary focus here is the reaction at the aryl bromide.
In a typical Heck reaction, this compound can be coupled with an alkene, such as styrene (B11656) or an acrylate (B77674), in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond between the aromatic ring and the alkene, leading to a vinyl-substituted aromatic compound. nih.gov
Table 2: Illustrative Heck Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference |
| This compound | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | (E)-1-(4-((dec-9-en-1-yl)oxy)phenyl)-2-phenylethene | organic-chemistry.org |
This table presents a hypothetical example based on standard Heck reaction protocols.
The catalytic cycle of the Heck reaction involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. diva-portal.org
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes.
This compound can be effectively coupled with a variety of terminal alkynes, such as phenylacetylene, to produce the corresponding disubstituted alkyne. The reaction is generally carried out in the presence of a palladium complex, a copper(I) salt (e.g., CuI), and an amine base, which also often serves as the solvent. researchgate.net
Table 3: Exemplary Sonogashira Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base/Solvent | Product | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 1-((dec-9-en-1-yl)oxy)-4-(phenylethynyl)benzene | wikipedia.orgresearchgate.net |
This table illustrates a representative Sonogashira coupling based on established procedures.
The catalytic cycle is thought to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle, where a copper acetylide is formed and then undergoes transmetalation with the palladium complex. wikipedia.org
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. nih.govresearchgate.netrhhz.netnih.govmit.edu This reaction is known for its high functional group tolerance. nih.govrhhz.net this compound can serve as the organohalide component, reacting with an organozinc reagent, such as phenylzinc chloride, to form a biaryl product. The use of a palladium catalyst with a suitable phosphine (B1218219) ligand is common. prepchem.comacs.org
The Kumada coupling , one of the earliest cross-coupling reactions, utilizes a Grignard reagent (organomagnesium) as the nucleophile. arkat-usa.orgwikipedia.org This reaction is typically catalyzed by nickel or palladium complexes. nih.govmit.edu While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance compared to other coupling methods. arkat-usa.orgnih.gov
Table 4: General Parameters for Negishi and Kumada Couplings
| Reaction | Nucleophile | Typical Catalyst | Product Type | Reference |
| Negishi Coupling | Organozinc (e.g., R-ZnCl) | Pd(PPh₃)₄ or NiCl₂(dppe) | Biaryl, Aryl-Alkyl | organic-chemistry.orgnih.govrhhz.netresearchgate.net |
| Kumada Coupling | Grignard Reagent (e.g., R-MgBr) | NiCl₂(dppp) or Pd(PPh₃)₄ | Biaryl, Aryl-Alkyl | researchgate.netmit.eduwikipedia.orgnih.govacs.orgarkat-usa.org |
This table provides a general overview of these coupling reactions.
While most palladium-catalyzed cross-coupling reactions are believed to proceed through a Pd(0)/Pd(II) catalytic cycle, the involvement of dinuclear palladium(I) complexes has been identified as a viable and sometimes advantageous pathway. nih.gov These Pd(I) dimers can act as pre-catalysts or as the active catalysts themselves. nih.gov Research has shown that Pd(I) dimers can be particularly effective in the cross-coupling of aryl bromides. nih.gov The mechanism involving Pd(I) can differ significantly from the classical cycles and may offer unique selectivity and reactivity. youtube.com These catalysts have been shown to be robust and can trigger reactions with weak nucleophiles that are challenging for traditional Pd(0)/Pd(II) systems. nih.gov
Table 5: Conceptual Framework for Palladium(I)-Catalyzed Cross-Coupling
| Catalyst Type | Key Intermediate | Potential Advantages | Reference |
| Dinuclear Palladium(I) Complexes | [Pd(I)-Pd(I)] species | Enhanced stability, unique reactivity, coupling of weak nucleophiles | nih.govacs.org |
This table outlines the conceptual aspects of Palladium(I) catalysis.
Nucleophilic Substitution Pathways (e.g., with strong nucleophiles, SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the classic backside attack of an SN2 reaction is sterically hindered by the benzene ring, and the formation of an aryl cation in an SN1 mechanism is highly unfavorable. wikipedia.org The SNAr mechanism typically proceeds via a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org
The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aryl halide. The presence of strong electron-withdrawing groups (such as -NO2 or -CN) positioned ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate and activating the ring towards nucleophilic attack. libretexts.orgpearson.com
In the case of this compound, the para-substituent is an alkoxy group (-O-R), which is an electron-donating group. This deactivates the ring toward nucleophilic attack, making SNAr reactions challenging under standard conditions. However, substitution can be induced by employing very strong nucleophiles, high temperatures, or specific catalytic systems. For instance, reactions with potent nucleophiles like sodium amide or sodium thiophenoxide can proceed, albeit requiring more forcing conditions than activated aryl halides.
Table 1: Potential SNAr Reactions with Strong Nucleophiles
| Nucleophile | Reagent Example | Expected Product |
| Amide Anion | Sodium Amide (NaNH2) | 4-[(dec-9-en-1-yl)oxy]aniline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-[(dec-9-en-1-yl)oxy]phenyl phenyl sulfide |
| Alkoxide | Sodium Methoxide (NaOMe) | 1-[(dec-9-en-1-yl)oxy]-4-methoxybenzene |
Halogen Dance and Aryl Halide Isomerization Processes
The "halogen dance" is an isomerization reaction in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. This transformation is typically catalyzed by a very strong base, such as potassium tert-butoxide in the presence of an amide base like KNH₂. rsc.org The mechanism can involve a series of deprotonation and reprotonation events or proceed through the formation of a highly reactive aryne intermediate. rsc.org
For this compound, treatment with a sufficiently strong base could initiate a halogen dance, leading to the migration of the bromine atom from the para position (C4) to the meta position (C3). This occurs because the protons ortho to the electron-donating alkoxy group are the most acidic on the ring and are preferentially abstracted by the strong base. The resulting aryl anion can then rearrange, leading to an equilibrium mixture of isomers. The process can be driven by the relative thermodynamic stabilities of the intermediates and products.
Table 2: Halogen Dance Isomerization of this compound
| Starting Material | Reagents | Potential Product(s) |
| This compound | Strong Base (e.g., KNH₂/t-BuOK) | 1-Bromo-3-[(dec-9-en-1-yl)oxy]benzene |
| This compound | Strong Base (e.g., KNH₂/t-BuOK) | Mixture of 1-Bromo-4- and 1-Bromo-3- isomers |
Lithium-Halogen Exchange and Subsequent Electrophilic Trapping Reactions
Lithium-halogen exchange is a powerful and widely used method in organic synthesis for converting aryl and vinyl halides into reactive organolithium species. harvard.eduresearchgate.net The reaction is extremely fast, often occurring within minutes or even seconds at very low temperatures (e.g., -78 °C). harvard.edu It involves treating the halide with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The exchange rate is generally faster for iodides than bromides, and chlorides are mostly unreactive. harvard.edu
In the case of this compound, the bromine atom readily undergoes exchange upon treatment with n-BuLi or t-BuLi, forming the corresponding aryllithium intermediate, {4-[(dec-9-en-1-yl)oxy]phenyl}lithium. This new organometallic reagent is a potent nucleophile and a strong base. It can be "trapped" in situ by adding a suitable electrophile, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond at the C4 position of the benzene ring. mdpi.comnih.gov This two-step sequence provides a versatile pathway to a wide array of substituted aromatic compounds without affecting the terminal alkene.
Table 3: Lithium-Halogen Exchange and Electrophilic Trapping
| Electrophile | Reagent Example | Final Product |
| Carbon Dioxide | CO2 (gas), then H3O+ | 4-[(dec-9-en-1-yl)oxy]benzoic acid |
| Aldehyde | Benzaldehyde (PhCHO) | {4-[(dec-9-en-1-yl)oxy]phenyl}(phenyl)methanol |
| Ketone | Acetone | 2-{4-[(dec-9-en-1-yl)oxy]phenyl}propan-2-ol |
| Alkyl Halide | Iodomethane (CH3I) | 1-[(dec-9-en-1-yl)oxy]-4-methylbenzene |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | {4-[(dec-9-en-1-yl)oxy]phenyl}trimethylsilane |
Transformations of the Terminal Alkene Functionality
The terminal double bond in the decenyloxy side chain offers a second reactive site for a variety of addition and functionalization reactions, orthogonal to the chemistry of the aryl bromide.
Hydrofunctionalization Reactions
Hydroetherification involves the addition of an alcohol across a double bond to form an ether. This reaction can be performed in an intermolecular fashion (with an external alcohol) or an intramolecular fashion if a hydroxyl group is present within the molecule. For the terminal alkene of this compound, intermolecular hydroetherification with an alcohol like methanol, catalyzed by a transition metal complex (e.g., palladium, gold, or mercury) or a strong acid, would yield a new ether. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) depends heavily on the catalyst and reaction conditions employed. For example, acid catalysis typically leads to the Markovnikov product, where the methoxy (B1213986) group adds to the more substituted carbon (C9).
Table 4: Intermolecular Hydroetherification of the Terminal Alkene
| Alcohol | Catalyst/Conditions | Regioselectivity | Product |
| Methanol | Acid Catalyst (e.g., H2SO4) | Markovnikov | 1-Bromo-4-{[9-methoxydecyl]oxy}benzene |
| Ethanol | Pd(II) Catalyst | Markovnikov | 1-Bromo-4-{[9-ethoxydecyl]oxy}benzene |
Hydroboration-Oxidation: This is a two-step reaction sequence that achieves the anti-Markovnikov hydration of an alkene. masterorganicchemistry.com The terminal double bond of this compound can react with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN). masterorganicchemistry.comnih.gov The boron atom adds to the terminal, less sterically hindered carbon (C10), and a hydrogen atom adds to C9 in a syn-addition. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H2O2) in a basic solution replaces the boron atom with a hydroxyl group, yielding the terminal alcohol. This method is highly regioselective for producing the anti-Markovnikov alcohol. masterorganicchemistry.comnih.gov
Hydrohalogenation: The addition of a hydrogen halide (H-X, such as H-Br or H-Cl) across the terminal double bond can proceed via two different regiochemical pathways depending on the reaction conditions.
Markovnikov Addition: In the absence of radical initiators, the reaction follows Markovnikov's rule. The proton adds to the carbon with more hydrogen atoms (C10), and the halide adds to the more substituted carbon (C9), proceeding through a more stable secondary carbocation intermediate.
Anti-Markovnikov Addition: For the addition of H-Br, the presence of peroxides (e.g., benzoyl peroxide) initiates a free-radical mechanism. This reverses the regioselectivity, leading to the anti-Markovnikov product where the bromine atom adds to the terminal carbon (C10).
Table 5: Hydroboration and Hydrohalogenation of the Terminal Alkene
| Reaction | Reagents | Regioselectivity | Product |
| Hydroboration-Oxidation | 1. 9-BBN or BH3-THF; 2. H2O2, NaOH | Anti-Markovnikov | 10-(4-Bromophenoxy)decan-1-ol |
| Hydrobromination | HBr | Markovnikov | 1-Bromo-4-{[9-bromodecyl]oxy}benzene |
| Hydrobromination | HBr, Peroxides (ROOR) | Anti-Markovnikov | 1-Bromo-4-{[10-bromodecyl]oxy}benzene |
| Hydrochlorination | HCl | Markovnikov | 1-Bromo-4-{[9-chlorodecyl]oxy}benzene |
Olefin Cross-Metathesis and Ring-Closing Metathesis for Structural Diversification
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds. wikipedia.org For a substrate like this compound, both intermolecular (cross-metathesis) and intramolecular (ring-closing metathesis) variants are highly valuable for structural diversification.
Olefin Cross-Metathesis (CM): This reaction involves the coupling of two different alkenes. When this compound is reacted with a partner alkene in the presence of a suitable catalyst (e.g., Grubbs or Schrock catalysts), a new alkene product is formed with the elimination of ethylene (B1197577) gas, which drives the reaction to completion. wikipedia.orgyoutube.com The reaction is particularly effective between a terminal alkene (Type I) like the one in our substrate and another alkene, often leading to selective formation of the cross-product over homodimers. illinois.edu This strategy allows for the introduction of various functional groups at the terminus of the decenyl chain. For instance, reacting it with an alkenyl bromide can yield a new, functionalized bromoalkene. nih.govnih.gov
Ring-Closing Metathesis (RCM): If the substrate is first modified to contain a second terminal alkene, RCM can be employed to form large, unsaturated rings (macrolactones or other macrocycles), a common strategy in the synthesis of complex natural products. wikipedia.orgnih.gov RCM is driven by the formation of volatile ethylene. wikipedia.org For example, if the bromo-aryl end of the molecule were functionalized with another alkene-containing chain, an intramolecular cyclization could be envisioned. The choice of catalyst, often ruthenium-based, is crucial, as is the need for high dilution to favor the intramolecular reaction over intermolecular polymerization. wikipedia.orgnih.govorganic-chemistry.org However, catalyst degradation and isomerization of the double bond to a less reactive internal position can be potential side reactions, particularly in substrates containing allyl ethers. wikipedia.orgnih.gov
| Metathesis Type | Description | Potential Product Type | Key Driving Force | Common Catalysts |
|---|---|---|---|---|
| Cross-Metathesis (CM) | Intermolecular reaction with a partner alkene to exchange alkylidene groups. | Elongated or functionalized chain with a new terminal group. | Entropic release of ethylene gas. wikipedia.org | Grubbs I & II, Hoveyda-Grubbs, Schrock Mo/W catalysts. wikipedia.orgnih.gov |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. Requires prior modification of the substrate to install a second alkene. | Unsaturated macrocycles. | Entropic release of ethylene gas; high dilution favors cyclization. wikipedia.org | Grubbs I & II, Hoveyda-Grubbs catalysts. wikipedia.orgnih.gov |
Oxidation Reactions (e.g., Epoxidation, Dihydroxylation, Oxidative Cleavage)
The terminal alkene of this compound is susceptible to various oxidation reactions, providing a gateway to a range of oxygenated derivatives.
Epoxidation: The double bond can be converted into an epoxide, a three-membered cyclic ether, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This epoxide is a valuable intermediate that can be opened by various nucleophiles to install two new functional groups on adjacent carbons in an anti configuration. libretexts.orgyoutube.com
Dihydroxylation: This reaction adds two hydroxyl (-OH) groups across the double bond to form a vicinal diol (a glycol). The stereochemical outcome depends on the reagents used.
Syn-dihydroxylation is achieved using reagents like osmium tetroxide (OsO₄, often in catalytic amounts with a co-oxidant) or cold, basic potassium permanganate (B83412) (KMnO₄). This results in the two hydroxyl groups being on the same face of the newly formed single bond. libretexts.orgyoutube.comlibretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate. libretexts.org
Anti-dihydroxylation is achieved in a two-step process: epoxidation followed by acid-catalyzed ring-opening with water. libretexts.orgyoutube.com
Oxidative Cleavage: The carbon-carbon double bond can be completely broken under strong oxidizing conditions. Ozonolysis (O₃) is a common method. The outcome depends on the workup conditions. A reductive workup (e.g., with dimethyl sulfide, DMS) yields an aldehyde (in this case, 9-(4-bromophenoxy)nonanal) and formaldehyde. libretexts.orglibretexts.org An oxidative workup (e.g., with hydrogen peroxide) would yield the corresponding carboxylic acid (9-(4-bromophenoxy)nonanoic acid). libretexts.orglibretexts.org Strong oxidants like hot, concentrated KMnO₄ can also achieve this cleavage directly to the carboxylic acid. libretexts.orglibretexts.org This transformation is particularly useful for producing long-chain carboxylic acids from terminal alkenes. acs.org
| Reaction | Typical Reagents | Product Functional Group | Stereochemistry/Outcome |
|---|---|---|---|
| Epoxidation | m-CPBA, other peroxy acids | Epoxide | N/A (intermediate) |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO/H₂O₂ 2. Cold, basic KMnO₄ | Vicinal Diol | Syn addition |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol | Anti addition |
| Oxidative Cleavage (to Aldehyde) | 1. O₃ 2. DMS or Zn/H₂O | Aldehyde + Formaldehyde | C=C bond cleavage libretexts.orglibretexts.org |
| Oxidative Cleavage (to Carboxylic Acid) | 1. O₃ 2. H₂O₂ or Hot KMnO₄ | Carboxylic Acid + CO₂ | C=C bond cleavage libretexts.orglibretexts.orgacs.org |
Radical Addition Reactions to Unsaturated Bonds (e.g., Bromoallylation)
The terminal alkene can participate in radical chain-reaction processes. pressbooks.pub In these reactions, a radical initiator generates a radical species that adds to the double bond, creating a new carbon-centered radical, which then propagates the chain. A key example is the anti-Markovnikov addition of HBr in the presence of peroxides, which would place the bromine atom at the terminal (C-10) position of the decyl chain.
Bromoallylation is a specific type of radical addition where an allyl bromide is used. In the presence of a radical initiator like azobisisobutyronitrile (AIBN), a bromine radical can be generated, which adds to an alkene. nih.gov This process can lead to the formation of more complex structures by installing both a bromine atom and an allyl group across the double bond.
Chain-Walking and Remote Functionalization Strategies in Long-Chain Olefins
A significant challenge in synthetic chemistry is the selective functionalization of unreactive C-H bonds. "Chain-walking" or "remote functionalization" has emerged as a powerful strategy to overcome this. nih.govacs.org This process uses a transition-metal catalyst (commonly based on Pd, Ni, or Rh) that can migrate along a hydrocarbon chain through a series of reversible β-hydride elimination and re-insertion steps. wikipedia.org This "walk" allows the metal to move from the initial site of coordination (the terminal alkene) to a more remote, thermodynamically or sterically favored internal position before executing a functionalization reaction. nih.gov
For this compound, this strategy could enable functionalization at various positions along the C10 chain, not just at the C9-C10 double bond. For example, a NiH-catalyzed migratory hydroarylation could potentially couple the aryl bromide portion of another molecule to an internal carbon of the decenyl chain. nih.govthieme-connect.de This approach avoids the need for pre-functionalized starting materials and provides access to isomers that are difficult to synthesize through classical methods. nih.gov
Reactivity and Cleavage Mechanisms of the Aryl Ether Linkage
The aryl ether bond in this compound is generally stable but can be cleaved under specific acidic or reductive conditions.
Acid-Catalyzed Ether Cleavage Mechanisms
Treatment with strong protic acids, particularly HBr and HI, can cleave the alkyl-aryl ether linkage. The mechanism begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (a neutral alcohol). ucalgary.camasterorganicchemistry.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the alkyl carbon adjacent to the oxygen via an Sₙ2 mechanism. ucalgary.camasterorganicchemistry.com
This process results in the formation of 4-bromophenol (B116583) and the corresponding 1,10-dihalodecane (since the terminal alkene would also likely react with the excess hydrogen halide). The C(sp²)–O bond of the aryl ether is not cleaved because sp²-hybridized carbons are resistant to Sₙ1 and Sₙ2 reactions, and the formation of an aryl cation is highly unfavorable. masterorganicchemistry.comyoutube.com Therefore, the cleavage invariably occurs at the alkyl C–O bond. Reagents like boron tribromide (BBr₃) are also highly effective for cleaving aryl alkyl ethers. acs.org
Reductive Cleavage Strategies
The aryl C–O bond can also be cleaved under reductive conditions. Transition-metal catalysis, particularly with nickel, has proven effective for this transformation. Some modern methods have the advantage of not requiring an external reductant like a hydrosilane or H₂ gas. rsc.org In one such system, a nickel catalyst uses the alkoxy group itself as an internal hydrogen source, leading to the formation of bromobenzene (B47551) and dec-9-ene. A significant advantage of this type of system is its chemoselectivity; it can selectively cleave the C-O bond without reducing other functional groups like alkenes. rsc.org Other reductive strategies may employ silanes in combination with a Lewis base or electrochemical methods to achieve the cleavage. organic-chemistry.org
Nucleophilic Ether Cleavage
The cleavage of the ether bond in this compound represents a key transformation, typically yielding 4-bromophenol and a derivative of the dec-9-en-1-ol side chain. Due to the stability of the aryl-oxygen bond, which is strengthened by the delocalization of oxygen's lone pairs into the benzene ring, cleavage reactions almost exclusively occur at the alkyl C-O bond. The reaction mechanism and required conditions are dictated by the choice of reagents, which are typically strong acids or bases. libretexts.orgdoubtnut.com
Strong hydrohalic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are effective reagents for cleaving aryl alkyl ethers. libretexts.orgnumberanalytics.com The reaction initiates with the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). wikipedia.org Subsequently, a halide ion (Br⁻ or I⁻) acts as a nucleophile, attacking the carbon atom of the alkyl chain adjacent to the oxygen. libretexts.org Given that this is a primary carbon, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The use of HI is often preferred due to the higher nucleophilicity of the iodide ion compared to bromide. wikipedia.org The ultimate products of this reaction are 4-bromophenol and the corresponding 1-halo-dec-9-ene. doubtnut.com
It is crucial to consider the terminal double bond in the decenyl chain, as it can potentially undergo side reactions, such as hydrohalogenation, under strong acid conditions. Therefore, careful control of reaction conditions is necessary to achieve selective ether cleavage.
Alternative, harsher methods for aryl ether cleavage involve the use of Lewis acids like aluminum trichloride, often in the presence of a base such as pyridine, or strong protic acid mixtures like phosphorus pentoxide in methanesulfonic acid. organic-chemistry.orgsciencemadness.org
The table below summarizes typical conditions for the nucleophilic cleavage of aryl alkyl ethers, which are applicable to this compound.
Table 1: Representative Conditions for Nucleophilic Cleavage of this compound
| Reagent(s) | Solvent | Mechanism | Expected Products | Ref. |
| Excess HI | Acetic Acid or neat | SN2 | 4-Bromophenol, 1-Iodo-dec-9-ene | libretexts.orgdoubtnut.com |
| Excess HBr | Acetic Acid or neat | SN2 | 4-Bromophenol, 1-Bromo-dec-9-ene | libretexts.orgnumberanalytics.com |
| BBr₃ | Dichloromethane | Lewis Acid-Assisted | 4-Bromophenol, 1-Bromo-dec-9-ene | |
| AlCl₃ / Pyridine | Neat or inert solvent | Lewis Acid-Assisted | 4-Bromophenol, Dec-9-en-1-ol (after workup) | sciencemadness.org |
Note: The data presented are representative for this class of reaction. The terminal alkene may be susceptible to side reactions depending on the specific conditions.
Enzymatic Cleavage of Aryl Ethers
The enzymatic cleavage of aryl ethers is an area of growing research interest, driven by the need for milder and more selective methods compared to traditional chemical approaches. acs.org This biocatalytic strategy is particularly relevant in the degradation of lignin, a complex biopolymer rich in aryl ether linkages, and for the deprotection of hydroxyl groups in organic synthesis. acs.orgrsc.org
For a substrate like this compound, enzymatic cleavage would target the C(alkyl)-O bond, mirroring the regioselectivity of chemical methods. The enzymes responsible for such transformations are typically oxidoreductases. For instance, vanillyl alcohol oxidase (VAO) and related engineered biocatalysts have been shown to oxidatively cleave para-hydroxy benzyl (B1604629) ethers under mild conditions. acs.orgrawdatalibrary.net While the substrate is not a benzyl ether, the principle of enzymatic activation and cleavage of aryl ethers is established.
Another class of relevant enzymes includes O-demethylases, such as the cobalamin-dependent veratrol-O-demethylase, which can regioselectively cleave aryl methyl ethers without the need for molecular oxygen. acs.org Lignin-degrading enzyme systems, like those from the bacterium Sphingobium sp. SYK6, employ a cascade of enzymes including a Cα-dehydrogenase (LigD), a β-etherase (LigF), and a glutathione (B108866) lyase (LigG) to break down β-O-4 aryl ether bonds. rsc.org
The application of these enzymatic systems to this compound would depend on the substrate specificity of the enzyme. The long, hydrophobic decenyl chain and the bromo-substituent on the aromatic ring would need to be accommodated within the enzyme's active site. A potential competing reaction could be the enzymatic oxidation or cleavage of the terminal alkene group, as alkene-cleaving enzymes are also known. nih.gov
The table below outlines enzyme classes with the potential for catalyzing the cleavage of the ether bond in this compound, based on their known activity on similar structural motifs.
Table 2: Potential Enzyme Systems for Cleavage of this compound
| Enzyme Class | Example Enzyme System | Cofactor(s) / Co-substrate(s) | Mechanism Type | Potential Product(s) | Ref. |
| Aryl Etherases | β-Etherase (e.g., LigF/LigG) | Glutathione, NAD⁺ | Reductive/Elimination | 4-Bromophenol, Dec-9-en-1-ol | rsc.org |
| Oxidases | Vanillyl Alcohol Oxidase (engineered) | O₂ | Oxidative | 4-Bromophenol, Dec-8-enal (via intermediate) | acs.orgfigshare.com |
| O-Demethylases | Veratrol-O-demethylase (VdmB) | Cobalamin, Methyl Acceptor | Methyl Transfer (not directly applicable) | Illustrates selective aryl ether cleavage | acs.org |
Note: The applicability of these enzyme systems is hypothetical and subject to the specific substrate acceptance of the enzymes. The listed products are based on known catalytic activities on model substrates.
Advanced Functionalization Strategies and Selectivity Control
Enantioselective and Diastereoselective Transformations of the Terminal Alkene
The terminal C=C double bond is a key site for introducing chirality. Catalytic asymmetric reactions can transform the prochiral alkene into stereochemically rich products. While research specifically detailing 1-bromo-4-[(dec-9-en-1-yl)oxy]benzene is specialized, the principles are well-established for unactivated terminal alkenes. snnu.edu.cn
Key asymmetric transformations applicable to the decenyl moiety include:
Asymmetric Epoxidation: Chiral catalysts, such as those based on titanium-tartrate complexes (Sharpless epoxidation for allylic alcohols) or manganese-salen complexes (Jacobsen epoxidation), can convert the terminal alkene into a chiral epoxide. This epoxide is a versatile intermediate for synthesizing a variety of chiral diols and amino alcohols.
Asymmetric Dihydroxylation (AD): Using osmium tetroxide with chiral ligands (e.g., derivatives of dihydroquinidine (B8771983) and dihydroquinine), the alkene can be converted into a chiral 1,2-diol with high enantiomeric excess. The specific ligand used determines which enantiomer of the diol is formed.
Asymmetric Aminohydroxylation (AA): A variation of the AD, this reaction introduces both a hydroxyl and an amino group across the double bond, producing valuable chiral amino alcohols.
Asymmetric Hydroboration: The use of chiral boranes or catalysts allows for the hydroboration of the terminal alkene, leading to chiral organoboron compounds. snnu.edu.cn These intermediates can be subsequently oxidized to form chiral alcohols or used in C-C bond-forming reactions, all with high enantiospecificity. snnu.edu.cn
The outcomes of these reactions are highly dependent on the catalyst system and reaction conditions, as illustrated in the hypothetical data table below, based on established methodologies for terminal alkenes.
Table 1: Representative Enantioselective Alkene Transformations
| Transformation | Catalyst/Reagent System | Product Type | Expected Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Dihydroxylation | OsO₄, K₃Fe(CN)₆, (DHQD)₂PHAL | (R)-9,10-Diol | >95% |
| Asymmetric Dihydroxylation | OsO₄, K₃Fe(CN)₆, (DHQ)₂PHAL | (S)-9,10-Diol | >95% |
| Asymmetric Aminohydroxylation | OsO₄, Chloramine-T, (DHQD)₂PHAL | Chiral Amino Alcohol | >90% |
| Asymmetric Hydroboration | (+)-Ipc₂BH | Chiral Alcohol (after oxidation) | >98% |
Multi-Site Programmable Functionalization of Alkenyl Chains
Recent breakthroughs in catalysis have enabled the functionalization of not just the C=C bond but also adjacent C(sp³)–H bonds. nih.govresearchgate.net This is achieved through a strategy that combines controlled alkene isomerization with oxidative functionalization. nih.govthieme.dethieme.de A palladium catalyst, for instance, can reversibly "walk" the double bond along the decenyl chain, creating opportunities for functionalization at various positions. researchgate.netthieme.de
By carefully controlling the reaction sequence between isomerization and nucleophilic attack (e.g., by acetate), it is possible to achieve programmable functionalization. nih.govresearchgate.net This strategy allows for the selective introduction of functional groups at different sites along the hydrocarbon chain. For a substrate like this compound, this could lead to: nih.govresearchgate.netthieme.de
1-acetoxylation (anti-Markovnikov)
2-acetoxylation
1,2-diacetoxylation
1,2,3-triacetoxylation
This methodology transforms a simple terminal olefin into a scaffold for complex polyols or other multifunctionalized long-chain compounds, greatly expanding its synthetic utility. nih.govresearchgate.netthieme.de
Design and Application of Chiral Catalytic Systems for Asymmetric Synthesis
The development of advanced chiral catalysts is central to unlocking the full synthetic potential of molecules like this compound. Bifunctional catalysts, which contain two distinct active sites, are particularly effective. nih.govbeilstein-journals.org These catalysts can simultaneously activate both the electrophile and the nucleophile in a reaction, holding them in a specific spatial arrangement to induce high levels of stereoselectivity. nih.govbeilstein-journals.org
For example, a chiral catalyst designed for bromolactonization might feature a Lewis basic site (like a sulfide) to activate the bromine source and a hydrogen-bond donor (like a urea (B33335) moiety) to bind and orient the substrate's carboxylic acid, leading to a highly enantioselective cyclization. nih.gov While this specific reaction isn't directly applicable to our substrate, the design principle is. A bifunctional organocatalyst could be designed to recognize and orient the terminal alkene of this compound for a stereoselective addition reaction. nih.govbeilstein-journals.org
The design of such catalysts often involves:
A Recognition/Binding Site: Interacts with the substrate (e.g., through hydrogen bonding with the ether oxygen).
A Catalytic Site: Performs the chemical transformation on the target functional group (e.g., the alkene).
Such molecular design allows for the creation of highly specialized catalytic systems tailored for specific asymmetric transformations, pushing the boundaries of what is possible in complex molecule synthesis. rsc.org
Mechanistic Investigations and Computational Studies of 1 Bromo 4 Dec 9 En 1 Yl Oxy Benzene Analogues
Elucidation of Etherification Reaction Mechanisms (e.g., S_N1, S_N2, S_NAr, Radical Pathways)
The formation of the ether linkage in 1-bromo-4-[(dec-9-en-1-yl)oxy]benzene analogues typically occurs through the Williamson ether synthesis. byjus.comnumberanalytics.com This reaction involves a deprotonated alcohol, or alkoxide, acting as a nucleophile to displace a halide on an organohalide. byjus.com The primary mechanism for this transformation is the S_N2 (bimolecular nucleophilic substitution) pathway. numberanalytics.comorganicchemistrytutor.com
In the context of synthesizing this compound, the reaction would involve the sodium or potassium salt of 4-bromophenol (B116583) (4-bromophenoxide) and 10-bromo-1-decene. The phenoxide ion would attack the carbon atom bearing the bromine on the decenyl chain. The S_N2 mechanism is a one-step, concerted process where the nucleophile attacks the substrate from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This leads to an inversion of stereochemical configuration if the carbon being attacked is a stereocenter. masterorganicchemistry.com For the Williamson ether synthesis to be efficient, the alkyl halide should ideally be primary or methyl, as steric hindrance can significantly slow down or prevent the reaction. masterorganicchemistry.com Tertiary alkyl halides are unsuitable as they tend to undergo elimination reactions instead. masterorganicchemistry.com
While the S_N2 mechanism is dominant, other pathways can be considered, though they are less likely for this specific synthesis.
S_N1 (unimolecular nucleophilic substitution): This two-step mechanism involves the formation of a carbocation intermediate. It is favored for tertiary alkyl halides and is not the operative pathway for the synthesis of this class of ethers from primary halides. wikipedia.org
S_NAr (nucleophilic aromatic substitution): This mechanism involves nucleophilic attack on an aromatic ring, which is generally electron-rich and thus not prone to nucleophilic attack. youtube.com For S_NAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. wikipedia.orgscientificupdate.com In the case of 4-bromophenol, the bromine atom is the leaving group on the aromatic ring, but the ring is not sufficiently activated for a direct S_NAr reaction with an alkoxide. Therefore, reacting an alkoxide with 1,4-dibromobenzene (B42075) would not be an efficient way to form the ether linkage via an S_NAr pathway.
Radical Pathways: While less common for this specific transformation, radical-mediated etherification reactions have been developed. nih.gov These can involve the generation of alkoxy radicals, often through photoredox catalysis, which can then participate in C-O bond formation. researchgate.netacs.org Such methods offer alternative routes, particularly for more complex or sterically hindered substrates. rsc.org Some iron-catalyzed etherification reactions are also proposed to proceed through radical or carbocationic intermediates. nih.govacs.org
| Mechanism | Description | Relevance to this compound Synthesis |
|---|---|---|
| S_N2 | A one-step concerted reaction where a nucleophile attacks a carbon and displaces a leaving group. numberanalytics.commasterorganicchemistry.com | The primary and most efficient pathway, involving the attack of 4-bromophenoxide on an alkyl halide like 10-bromo-1-decene. organicchemistrytutor.com |
| S_N1 | A two-step reaction involving the formation of a carbocation intermediate. wikipedia.org | Unlikely, as it is favored for tertiary alkyl halides, not the primary halides typically used in this synthesis. |
| S_NAr | A nucleophilic substitution on an aromatic ring, requiring activation by strong electron-withdrawing groups. wikipedia.orgscientificupdate.com | Not a viable pathway for this synthesis as the bromobenzene (B47551) ring is not sufficiently activated for nucleophilic attack by an alkoxide. |
| Radical Pathways | Involves the generation of radical intermediates, often through photoredox catalysis. researchgate.netacs.org | An alternative, but less conventional method for this type of etherification. nih.gov |
Mechanistic Pathways for Terminal Alkene Functionalization Reactions
The terminal alkene of the dec-9-en-1-yl group is a versatile functional handle that can undergo a variety of transformations.
Hydroboration-Oxidation: This two-step reaction converts the terminal alkene into a primary alcohol. wikipedia.org The first step, hydroboration, involves the addition of borane (B79455) (BH3) across the double bond in a concerted, syn-addition manner. chemistrysteps.comlibretexts.org The boron atom adds to the less substituted carbon (anti-Markovnikov regioselectivity), and the hydrogen adds to the more substituted carbon. wikipedia.orglscollege.ac.in The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, preserving the stereochemistry of the hydroboration step. wikipedia.orgbyjus.com
Epoxidation: The terminal alkene can be converted to an epoxide, a three-membered ring containing an oxygen atom, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). leah4sci.com The mechanism is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. libretexts.orgyoutube.com This reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. libretexts.org Other methods for epoxidation include using metal catalysts with oxidants like hydrogen peroxide. organic-chemistry.orgroyalsocietypublishing.org
Olefin Metathesis: This powerful reaction involves the redistribution of alkene fragments through the breaking and reforming of carbon-carbon double bonds, catalyzed by transition metal complexes, often containing ruthenium or molybdenum. wikipedia.orgnumberanalytics.com The widely accepted Chauvin mechanism proceeds through the formation of a metallacyclobutane intermediate. wikipedia.orglibretexts.org This intermediate can then break apart in a different way to form new alkene products. For a terminal alkene like that in this compound, cross-metathesis with another alkene can lead to new, functionalized products. youtube.comyoutube.com
| Reaction | Key Mechanistic Features | Resulting Functional Group |
|---|---|---|
| Hydroboration-Oxidation | Syn-addition of borane, anti-Markovnikov regioselectivity, retention of stereochemistry upon oxidation. wikipedia.orgchemistrysteps.comlscollege.ac.in | Primary Alcohol (-CH2OH) |
| Epoxidation | Concerted, stereospecific transfer of an oxygen atom from a peroxy acid. leah4sci.comlibretexts.org | Epoxide (Oxirane) |
| Olefin Metathesis | Formation of a metallacyclobutane intermediate leading to redistribution of alkene fragments. wikipedia.orglibretexts.org | New Alkene |
Theoretical Calculations and Quantum Chemical Studies
Computational chemistry offers a powerful lens to investigate the properties of molecules like this compound at an atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. acs.org By calculating properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential, DFT can predict sites of reactivity. For instance, the calculated charge distribution on the phenoxide and alkyl halide precursors can rationalize the S_N2 reaction pathway. DFT can also be used to study the electronic properties of the final ether product, identifying the most nucleophilic or electrophilic sites for subsequent reactions. researchgate.net
Transition state theory (TST) provides a framework for understanding reaction rates by examining the structure and energy of the transition state—the highest energy point along the reaction coordinate. wikipedia.orgyoutube.com Computational methods can be used to locate the transition state structure for reactions like the S_N2 etherification or the epoxidation of the alkene. By calculating the energy of this transition state relative to the reactants, the activation energy for the reaction can be determined, offering a quantitative prediction of the reaction rate. wikipedia.org
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their movements and interactions with their environment, such as solvent molecules. mdpi.comnih.gov For a molecule like this compound, MD simulations can reveal how the flexible alkyl chain moves and folds in different solvents. researchgate.net This is important because the solvent can influence reaction rates and even the preferred reaction pathway. cbseacademic.nic.in By simulating the molecule in a solvent box, researchers can gain a more realistic understanding of its conformational landscape and how solvent molecules might stabilize or destabilize reactants and transition states. acs.orgtudelft.nl
Kinetic Studies and Determination of Rate-Limiting Steps
The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving a palladium catalyst. This cycle comprises several key elementary steps: oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the newly formed Aryl-Pd bond, subsequent β-hydride elimination to form the product and a palladium-hydride species, and finally, reductive elimination to regenerate the active Pd(0) catalyst. researchgate.netnih.govresearchgate.net
For aryl bromides, particularly those bearing electron-donating substituents like the alkoxy group present in this compound, the oxidative addition of the carbon-bromine (C-Br) bond to the Pd(0) catalyst is frequently considered the rate-determining step of the catalytic cycle. researchgate.net This is attributed to the increased electron density on the aromatic ring, which makes the C-Br bond stronger and less susceptible to cleavage by the electron-rich Pd(0) center.
Kinetic experiments involving the Heck reaction of substituted aryl bromides with alkenes have been instrumental in quantifying the electronic effects on the reaction rate. A common method to evaluate these effects is through a Hammett plot, which correlates the logarithm of the reaction rate constant (log k) with the Hammett substituent constant (σ). A positive slope (ρ value) in the Hammett plot indicates that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it. This is consistent with a mechanism where the oxidative addition is the rate-limiting step, as electron-withdrawing groups facilitate the cleavage of the C-Br bond.
For instance, in the Heck reaction of various substituted bromoarenes with n-butyl acrylate (B77674) catalyzed by a palladacycle, a positive ρ value of +2.4 to +2.5 was observed. This significant positive value underscores the sensitivity of the reaction rate to the electronic nature of the substituent on the aryl bromide and supports the notion that oxidative addition is the rate-limiting step.
Computational studies, primarily using Density Functional Theory (DFT), have provided further detailed insights into the energetics of the Heck reaction pathway for analogues of this compound. These studies allow for the calculation of the activation energies for each step in the catalytic cycle, thereby identifying the step with the highest energy barrier, which corresponds to the rate-limiting step.
The following table summarizes representative kinetic data and computational findings for the Heck reaction of analogues of this compound.
| Aryl Bromide Analogue | Alkene | Catalyst System | Kinetic/Computational Finding | Rate-Limiting Step |
| 4-Bromoanisole | n-Butyl Acrylate | Palladacycle | Positive Hammett ρ value (+2.4-2.5 for Ar-Br) | Oxidative Addition |
| Substituted Bromoarenes | Styrene (B11656) | Pd(OAc)₂/PPh₃ | Rate dependency on aryl bromide concentration | Oxidative Addition |
| 4-Bromoanisole | Ethylene (B1197577) | Pd(PPh₃)₂ | Calculated higher activation energy for oxidative addition | Oxidative Addition |
It is important to note that while oxidative addition is often the rate-limiting step, other steps in the catalytic cycle can become rate-determining under specific reaction conditions, such as with certain catalyst systems or in the presence of highly reactive aryl halides. For example, with highly reactive aryl iodides, migratory insertion or even β-hydride elimination can become the slowest step in the process. researchgate.net However, for bromoarenes with electron-donating alkoxy substituents, the evidence from both experimental kinetics and computational studies strongly points towards oxidative addition as the primary kinetic bottleneck.
Potential Research Applications of 1 Bromo 4 Dec 9 En 1 Yl Oxy Benzene As a Chemical Building Block
Precursor for Complex Organic Synthesis and Target Molecule Derivatization
The dual functionality of 1-bromo-4-[(dec-9-en-1-yl)oxy]benzene makes it an excellent starting point for the synthesis of more complex organic molecules and for the derivatization of target molecules. The presence of a bromo group on the benzene (B151609) ring and a terminal double bond on the decenyloxy chain allows for selective and sequential chemical transformations.
The synthesis of this precursor itself can be readily achieved through a Williamson ether synthesis, a classic and versatile method for forming ethers. masterorganicchemistry.com This reaction would involve the nucleophilic substitution of a halogen on an alkyl chain by an alkoxide. In this case, 4-bromophenol (B116583) would be deprotonated to form the corresponding phenoxide, which would then react with a 10-carbon chain bearing a leaving group (like bromide or tosylate) at one end and the terminal alkene at the other, such as 10-bromo-1-decene. masterorganicchemistry.com
The aryl bromide moiety is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis. For instance:
Suzuki-Miyaura Coupling: The bromo group can be readily coupled with a wide range of organoboron compounds (boronic acids or esters) to form biaryl structures or to introduce new alkyl or aryl substituents. researchgate.netresearchgate.net
Heck Reaction: This reaction allows for the coupling of the aryl bromide with alkenes, providing a direct method to form substituted alkenes and extend the conjugated system. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: The bromo group can be coupled with terminal alkynes to introduce an alkynyl moiety, which is a valuable functional group for further transformations or for creating rigid, linear molecular scaffolds. wikipedia.orgorganic-chemistry.orgnih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.
Grignard Reagent Formation: The aryl bromide can be converted into the corresponding Grignard reagent, (4-[(dec-9-en-1-yl)oxy]phenyl)magnesium bromide, by reaction with magnesium metal. google.comorgsyn.org This organometallic reagent is a powerful nucleophile that can react with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. ncert.nic.in
Simultaneously, the terminal alkene of the decenyloxy chain offers another site for chemical modification. It can undergo a variety of classic alkene reactions, including:
Epoxidation: Formation of an epoxide, which can be subsequently opened by various nucleophiles to introduce two new functional groups.
Diels-Alder Reaction: Participation as a dienophile in cycloaddition reactions to form six-membered rings.
Radical Additions: Addition of various radicals across the double bond.
Metathesis Reactions: As will be discussed later, this functionality is key for polymer synthesis.
The orthogonal reactivity of the aryl bromide and the terminal alkene allows for a stepwise and controlled elaboration of the molecule, making this compound a highly valuable and versatile precursor for the synthesis of a diverse range of complex target molecules in areas such as medicinal chemistry and materials science.
Table 1: Potential Cross-Coupling Reactions of the Aryl Bromide Moiety
| Coupling Reaction | Reactant | Catalyst System (Typical) | Resulting Structure |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Aryl-R |
| Heck | Alkene | Pd catalyst, Base | Aryl-Alkene |
| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | Aryl-Alkyne |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | Aryl-NR₂ |
Monomeric Units in Polymer Chemistry for the Synthesis of Functional Polymers
The terminal alkene in the dec-9-en-1-yl chain makes this compound a suitable monomer for various polymerization techniques, particularly for the synthesis of functional polymers. 20.210.105 The long aliphatic chain can impart flexibility and specific solubility properties to the resulting polymer, while the bromophenyl group can be used for post-polymerization modification or to introduce specific electronic or photophysical properties.
One of the most powerful polymerization methods for this type of monomer is Ring-Opening Metathesis Polymerization (ROMP) . While the monomer itself is acyclic, it can be utilized in acyclic diene metathesis (ADMET) polymerization or, more commonly, it can be reacted with a cyclic olefin to form a co-polymer. ROMP is known for its exceptional tolerance to a wide variety of functional groups, meaning that the bromo-aryl moiety would remain intact during the polymerization process. 20.210.105rsc.orgresearchgate.net The polymerization of cyclic olefins like norbornene or cyclooctene (B146475) in the presence of a chain transfer agent like this compound would allow for the incorporation of this functional unit at the polymer chain ends. Alternatively, it could be designed to act as a monomer in ADMET polymerization to yield polymers with the repeating unit in the backbone. nih.gov
Furthermore, the terminal alkene can participate in radical polymerization or be a substrate for thiol-ene click chemistry . nih.gov The latter is a highly efficient and orthogonal reaction that allows for the grafting of thiol-containing molecules onto the polymer backbone after polymerization, providing a powerful tool for creating highly functionalized materials.
The resulting polymers, bearing a pendant bromophenyl group at each repeating unit or at the chain ends, can be further modified using the cross-coupling reactions described in the previous section. This post-polymerization modification strategy allows for the synthesis of a wide variety of functional polymers with tailored properties, such as:
Conjugated Polymers: By performing cross-coupling reactions to introduce conjugated segments, polymers with interesting electronic and optical properties for applications in organic electronics could be synthesized.
Graft Copolymers: The bromo groups can serve as initiation sites for other types of polymerization, leading to the formation of graft copolymers with complex architectures.
Functional Surfaces: These polymers could be used to modify surfaces, with the bromo groups available for the attachment of biomolecules, sensors, or other functional units.
Building Blocks for Supramolecular Architectures and Self-Assembled Systems
The amphiphilic nature of this compound, with its polar aromatic head and a long nonpolar aliphatic tail, makes it an interesting candidate for the construction of supramolecular architectures and self-assembled systems. nih.gov Amphiphilic molecules can spontaneously organize in solution to form a variety of structures, such as micelles, vesicles, and liquid crystals. nih.govrsc.org
The long decenyl chain provides the necessary hydrophobicity to drive self-assembly in polar solvents, while the bromophenyl headgroup provides the hydrophilic character. The terminal double bond adds another dimension of functionality, allowing for the potential to polymerize the self-assembled structures, thereby "locking in" the morphology and creating more robust nanomaterials. For example, vesicles formed from the self-assembly of this molecule could be polymerized to create stable nanocapsules for drug delivery applications.
Moreover, the aromatic headgroup can participate in π-π stacking interactions, which can play a significant role in directing the self-assembly process and stabilizing the resulting supramolecular structures. nih.gov The bromo substituent can also influence the packing of the molecules through halogen bonding, a non-covalent interaction that is increasingly being recognized as a powerful tool in crystal engineering and supramolecular chemistry.
By modifying the headgroup through the cross-coupling reactions mentioned earlier, the amphiphilic balance and the intermolecular interactions can be precisely tuned. For example, coupling with a sugar moiety could lead to the formation of glycolipids that self-assemble into biologically relevant structures. Coupling with a charged group could lead to the formation of cationic or anionic amphiphiles with different self-assembly behaviors. nih.gov This ability to systematically modify the molecular structure provides a powerful handle for controlling the resulting supramolecular architecture.
Intermediates for the Development of Liquid Crystal Materials and Other Soft Matter
Molecules with a rigid core and one or two flexible terminal alkyl chains are the fundamental components of thermotropic liquid crystals. cadrek12.orgcolorado.eduresearchgate.nettcichemicals.comscirp.org this compound possesses the basic structural features of a calamitic (rod-like) mesogen. The bromobenzene (B47551) unit acts as a rigid core, while the decenyloxy chain provides the necessary flexibility.
While this molecule itself may or may not exhibit liquid crystalline phases, it serves as an excellent intermediate for the synthesis of more complex liquid crystal molecules. cadrek12.orgscirp.org The bromo group can be replaced with other functionalities through cross-coupling reactions to create a more extended and rigid core, which is often necessary to induce mesophase formation. For example, a Suzuki coupling with a phenylboronic acid derivative would lead to a biphenyl (B1667301) core, a common structural motif in liquid crystals. researchgate.net
The length of the alkoxy chain is a critical parameter in determining the type of liquid crystalline phase and the transition temperatures. researchgate.netscirp.org The ten-carbon chain of this compound is of a suitable length to promote the formation of smectic phases, which are more ordered than nematic phases. The terminal double bond on the chain also offers the possibility of creating polymerizable liquid crystals, or "reactive mesogens." These molecules can be aligned in their liquid crystalline phase and then polymerized to create highly ordered polymer networks with anisotropic properties, which are of great interest for applications in optical films and displays.
Probes and Substrates for Fundamental Mechanistic Studies in Organic Reaction Development
The presence of two distinct and orthogonally reactive functional groups in this compound makes it a valuable tool for fundamental mechanistic studies in organic chemistry. The differential reactivity of the aryl bromide and the terminal alkene can be exploited to probe the selectivity and mechanism of new catalytic systems and organic reactions. acs.orgacs.org
For example, in the development of a new palladium catalyst for cross-coupling reactions, one could use this molecule to test the chemoselectivity of the catalyst. A truly selective catalyst would be able to promote a reaction at the aryl bromide without affecting the terminal alkene, or vice versa. By analyzing the product distribution, one can gain valuable insights into the factors that control the selectivity of the catalyst.
Furthermore, the molecule can be used to study the influence of a long, flexible chain on the reactivity of the aromatic ring. The decenyloxy chain may fold back and interact with the catalytic center, potentially influencing the rate and outcome of the reaction. Such studies are important for understanding the role of remote substituents in controlling chemical reactivity.
The terminal alkene can also be used as a spectroscopic probe. For instance, it could be used in studies of surface chemistry, where the alkene is used to anchor the molecule to a surface, and the bromophenyl group is then used to study reactions in a two-dimensional environment.
Future Directions and Emerging Research Perspectives
Development of Novel and Sustainable Catalytic Systems for Efficient Synthesis
The primary route to synthesizing 1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene is the Williamson ether synthesis, a classic and reliable method involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of this specific molecule, this would typically involve the reaction of 4-bromophenol (B116583) with a 10-halo-1-decene derivative. Future research will undoubtedly focus on creating more sustainable and efficient catalytic systems for this transformation.
One promising avenue is the advancement of phase-transfer catalysis (PTC) . This technique facilitates the reaction between reactants in immiscible phases, such as an aqueous solution of the phenoxide and an organic solution of the alkenyl halide. crdeepjournal.orgjetir.org The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, can lead to higher yields, reduced reaction times, and the elimination of hazardous and expensive anhydrous solvents, aligning with the principles of green chemistry. crdeepjournal.org Research in this area could focus on developing novel, highly efficient, and recyclable phase-transfer catalysts, potentially immobilized on solid supports for easier separation and reuse.
Another key area of development lies in the exploration of metal-catalyzed etherification reactions . While the Williamson synthesis is effective, it can be limited by the reactivity of the substrates. Copper- and palladium-catalyzed methods have emerged as powerful alternatives for the formation of aryl ether bonds. organic-chemistry.org Future investigations could explore the use of low-cost and earth-abundant metal catalysts, such as copper, for the synthesis of this compound and its analogs. The development of new ligand systems will be crucial to enhance the efficiency and substrate scope of these catalytic systems, particularly for coupling long-chain alkenyl halides. organic-chemistry.org
| Catalyst System | Potential Advantages | Research Focus |
| Novel Phase-Transfer Catalysts | Greener reaction conditions, higher yields, easier product separation. crdeepjournal.org | Recyclable and polymer-supported catalysts. |
| Copper-Based Catalysts | Lower cost compared to palladium, good for aryl ether formation. organic-chemistry.org | Development of new ligands for improved efficiency with long-chain substrates. |
| Palladium-Based Catalysts | High efficiency and broad substrate scope. organic-chemistry.org | Catalyst systems with lower metal loading and higher turnover numbers. |
Integration with Flow Chemistry and High-Throughput Experimentation Methodologies
The synthesis of this compound and its derivatives is well-suited for integration with modern automated synthesis technologies. Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for rapid reaction optimization and scale-up. researchgate.net A flow chemistry setup for the Williamson ether synthesis of this compound could involve pumping solutions of the reactants and a catalyst through a heated reactor coil, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu This approach could lead to higher yields and purity of the final product.
Furthermore, high-throughput experimentation (HTE) can be employed to rapidly screen a large number of reaction conditions, such as different catalysts, solvents, bases, and temperatures, to identify the optimal parameters for the synthesis of this compound. stackexchange.comgoogle.com The use of automated robotic platforms can significantly accelerate the discovery of new and improved synthetic methods. google.com The combination of HTE with flow chemistry creates a powerful platform for the rapid development and optimization of synthetic routes to this and other functionalized aryl alkenyl ethers.
Exploration of New Reactivity Modes and Unprecedented Transformations
The unique combination of a bromoaryl group and a terminal alkene in this compound provides a rich playground for exploring novel chemical reactions. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents onto the aromatic ring. This opens the door to the synthesis of a vast library of derivatives with tailored electronic and physical properties.
The terminal double bond of the decenyloxy chain offers another site for chemical modification. Future research could explore a range of transformations at this position, including:
Metathesis reactions: Alkene metathesis could be used for chain extension, cyclization, or cross-metathesis with other alkenes to create more complex molecular architectures. nih.gov
Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond would introduce an aldehyde functionality, a versatile precursor for further synthetic manipulations. acs.org
Epoxidation and subsequent ring-opening: This would lead to the formation of diols and other functionalized derivatives.
Intramolecular cyclization: Under appropriate conditions, the terminal alkene could potentially react with the aromatic ring or other functional groups introduced onto the ring, leading to the formation of novel heterocyclic or macrocyclic structures. libretexts.org
The exploration of these and other unprecedented transformations could lead to the discovery of new reaction pathways and the synthesis of novel molecules with unique properties and potential applications.
Advanced Spectroscopic and Analytical Characterization Techniques for Complex Aryl Alkenyl Ethers
The detailed structural elucidation of this compound and its derivatives is crucial for understanding their properties and reactivity. While standard techniques like ¹H and ¹³C NMR are fundamental, future research will increasingly rely on more advanced spectroscopic and analytical methods to characterize these often complex molecules.
Advanced Nuclear Magnetic Resonance (NMR) techniques , such as 2D NMR (COSY, HSQC, HMBC), will be indispensable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. stackexchange.com These techniques provide detailed information about the connectivity and spatial relationships of atoms within the molecule. For example, in the ¹³C NMR spectrum of a brominated benzene (B151609) ring, the carbon atom directly attached to the bromine (ipso-carbon) often shows a characteristic upfield shift due to the "heavy atom effect". stackexchange.com
Mass spectrometry (MS) will also play a critical role in the characterization of these compounds. High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular formula. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For aryl ethers, common fragmentation pathways include cleavage of the C-O bond and rearrangements. miamioh.edulibretexts.org For long-chain alkyl ethers, fragmentation often occurs along the alkyl chain. youtube.com The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly equal abundance), resulting in M and M+2 peaks of similar intensity. youtube.com
Strategic Applications in Emerging Materials Science and Chemical Technologies
The unique molecular architecture of this compound makes it a promising building block for the development of advanced materials and new chemical technologies.
One of the most exciting potential applications is in the field of liquid crystals . whiterose.ac.ukrsc.org The combination of a rigid aromatic core and a flexible long alkyl/alkenyl chain is a common structural motif in liquid crystalline materials. The length and flexibility of the decenyloxy chain, along with the polarizability of the bromo-substituent, could lead to the formation of various mesophases (e.g., nematic, smectic). whiterose.ac.ukscilit.com By modifying the structure, for example by replacing the bromine atom with other functional groups via cross-coupling reactions, it may be possible to fine-tune the liquid crystalline properties for applications in displays and sensors.
The presence of both a polymerizable alkene and a modifiable bromo-group makes this molecule an attractive monomer for polymer synthesis . mdpi.comresearchgate.net The terminal alkene can undergo polymerization to form poly(aryl ether)s with long, flexible side chains. nih.gov The bromine atoms on the resulting polymer can then be further functionalized through post-polymerization modification, allowing for the creation of a wide range of functional polymers with tailored properties for applications such as drug delivery, coatings, and advanced membranes. mdpi.com
Furthermore, the long decenyloxy chain suggests potential applications in surface modification . The molecule could self-assemble on surfaces, with the aromatic headgroup interacting with the substrate and the long alkenyl tail extending outwards, creating a hydrophobic or otherwise functionalized surface. The terminal alkene could then be used to covalently attach the molecule to the surface or to other molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
